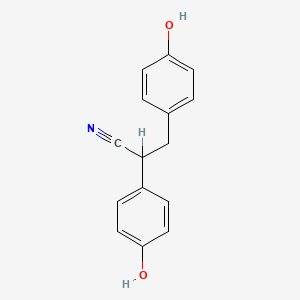

(R)-DPN

Description

Historical Context and Discovery of 2,3-bis(4-hydroxyphenyl)propionitrile

The compound 2,3-bis(4-hydroxyphenyl)propionitrile, commonly known in scientific literature as DPN, emerged as a significant tool in endocrine research following a focused effort to develop novel ligands with subtype selectivity for the two estrogen receptors, ERα and ERβ. While the molecule may have been synthesized earlier, its discovery as a potent and highly selective estrogen receptor β (ERβ) agonist was detailed in a seminal 2001 publication by Meyers et al. nih.gov. This study was part of a broader investigation into diarylpropionitriles and their analogues to understand the structure-activity relationships that govern selectivity between the two estrogen receptor subtypes. The identification of DPN's specific agonist activity for ERβ marked a pivotal moment, providing the scientific community with a valuable chemical probe to explore the distinct biological functions of ERβ nih.gov.

Significance of 2,3-bis(4-hydroxyphenyl)propionitrile as an Estrogen Receptor Ligand

The primary significance of 2,3-bis(4-hydroxyphenyl)propionitrile (DPN) in academic research lies in its function as a specific and potent agonist for Estrogen Receptor β (ERβ). researchgate.netnih.gov Research has demonstrated that DPN acts as an agonist on both ER subtypes but shows a pronounced selectivity for ERβ. nih.gov This selectivity is crucial for researchers aiming to distinguish the physiological roles of ERβ from those of ERα.

Key findings from in vitro assays highlight the compound's remarkable preference for ERβ. nih.gov DPN exhibits a significantly higher relative binding affinity (RBA) and potency in transcriptional assays for ERβ compared to ERα. nih.gov This potent and selective activation allows for the targeted study of ERβ-mediated signaling pathways. researchgate.net The nitrile functionality within the DPN molecule is considered critical for its ERβ selectivity, offering an optimal combination of linear geometry and polarity for interaction with the receptor's ligand-binding pocket. nih.gov

| Parameter | Selectivity for ERβ over ERα | Source |

|---|---|---|

| Relative Binding Affinity | 70-fold higher | nih.gov |

| Relative Potency (Transcription Assays) | 170-fold higher | nih.gov |

Overview of Research Applications of 2,3-bis(4-hydroxyphenyl)propionitrile in Life Sciences and Biology

The high selectivity of 2,3-bis(4-hydroxyphenyl)propionitrile for ERβ has made it an indispensable tool in a wide array of life science and biological research areas. Its use allows for the specific interrogation of ERβ's role in various physiological and pathological processes, independent of ERα activation.

Key Research Applications:

Neuroscience: DPN is used to study the role of ERβ in mood and behavior. Research has shown that DPN can produce anxiolytic (anxiety-reducing) and antidepressant-like effects, suggesting that the positive effects of estrogen on mood may be mediated through ERβ. nih.govnih.gov It is also utilized in studies of intracellular calcium signaling in neurons. sigmaaldrich.comchemicalbook.com

Oncology: In cancer research, DPN helps elucidate the differential roles of the two estrogen receptors. For instance, while activation of ERα can enhance cell proliferation, DPN has been shown to inhibit it. sigmaaldrich.comchemicalbook.com It has also been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while elevating the pro-apoptotic protein Bax. sigmaaldrich.comchemicalbook.com

Urology and Endocrinology: DPN has been used in animal models to demonstrate that ERβ activation can prevent the development of prostatic hyperplasia and inflammation. sigmaaldrich.comchemicalbook.com

Cardiovascular Research: The compound is applied in studies of cardiac health. For example, research has investigated the effects of ERβ activation by DPN on cardiac fibrosis following myocardial infarction. researchgate.net

These ERβ-selective compounds are considered valuable tools for advancing the understanding of the differences in structure and biological function between ERα and ERβ. nih.gov

Stereochemical Considerations in 2,3-bis(4-hydroxyphenyl)propionitrile Research

2,3-bis(4-hydroxyphenyl)propionitrile is a chiral molecule, meaning it exists as a mixture of two non-superimposable mirror images, or enantiomers: (R)-DPN and (S)-DPN. researchgate.netnih.gov Typically, it is synthesized and used as a racemic mixture containing both enantiomers. nih.gov However, research has revealed that the biological activity of DPN is highly dependent on its stereochemistry. researchgate.netnih.gov

Studies comparing the individual enantiomers have conclusively demonstrated that the (S)-enantiomer is the biologically active form of the compound. nih.govnih.gov In vitro binding assays using recombinant rat ERβ showed that S-DPN has a severalfold greater relative binding affinity for the receptor than R-DPN. nih.gov Furthermore, in cell-based transcription assays, S-DPN was found to be a potent activator of ERβ, whereas R-DPN was not. nih.gov Molecular modeling studies also predict that the S-DPN enantiomer associates with the ligand-binding pocket of ERβ in a much more favorable orientation compared to R-DPN. researchgate.net

This stereoselectivity is also observed in vivo, where the anxiolytic and antidepressant effects of racemic DPN were replicated by S-DPN alone, but not by R-DPN. nih.gov These findings underscore the importance of stereochemistry in the interaction between DPN and its biological target and suggest that future studies may benefit from using the enantiomerically pure S-form to ensure specific and potent ERβ activation. researchgate.netnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-bis(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHWDWADLAOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040387 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-67-7 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 2,3 Bis 4 Hydroxyphenyl Propionitrile

Established Synthetic Pathways for 2,3-bis(4-hydroxyphenyl)propionitrile

The racemic synthesis of 2,3-bis(4-hydroxyphenyl)propionitrile (rac-DPN) has been established through a multi-step sequence. A common approach involves the alkylation of a protected 4-hydroxyphenylacetonitrile with a protected 4-hydroxybenzyl halide.

A representative synthesis begins with commercially available 4-methoxyphenylacetic acid. This starting material is converted to its corresponding amide, which is then reduced to 4-methoxyphenylacetonitrile (B141487). In parallel, 4-methoxybenzyl alcohol is halogenated to produce 4-methoxybenzyl bromide. The key carbon-carbon bond formation is achieved through the alkylation of the anion of 4-methoxyphenylacetonitrile with 4-methoxybenzyl bromide. The final step in the synthesis is the deprotection of the two methoxy (B1213986) groups to yield the desired di-phenolic product, rac-DPN. Strong acids, such as hydrobromic acid, are typically employed for this ether cleavage.

Enantioselective Synthesis of (R)- and (S)-2,3-bis(4-hydroxyphenyl)propionitrile

The chirality of DPN has a notable, albeit modest, impact on its biological activity, with the (R)-enantiomer generally exhibiting slightly higher affinity and potency for ERβ. nih.govresearchgate.net Consequently, the development of enantioselective synthetic routes to access the individual (R)- and (S)-isomers has been a key focus of research.

An effective and widely cited enantioselective synthesis utilizes a chiral auxiliary-based approach. nih.gov This method begins with the acylation of a chiral oxazolidinone, such as (S)-(-)-4-benzyl-2-oxazolidinone, with 4-methoxyphenylacetic acid to form a chiral imide. nih.gov This imide is then deprotonated with a strong base, like sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. Subsequent alkylation of this enolate with 4-methoxybenzyl bromide proceeds with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov

Following the diastereoselective alkylation, the chiral auxiliary is cleaved, typically under reductive conditions, to afford the corresponding chiral alcohol. This alcohol is then converted to the nitrile functionality through a two-step process involving mesylation followed by displacement with a cyanide source. The final step is the demethylation of the two methoxy groups to yield the enantiomerically pure (S)- or (R)-DPN, depending on the choice of chiral auxiliary. nih.gov

Design and Synthesis of 2,3-bis(4-hydroxyphenyl)propionitrile Analogs for Structure-Activity Relationship Studies

To probe the structural requirements for ERβ selectivity and potency, a variety of DPN analogs have been designed and synthesized. These structure-activity relationship (SAR) studies have focused on modifications of the propionitrile (B127096) core, the aromatic rings, and the nitrile functionality itself. nsf.govresearchgate.net

Modification of the Propionitrile Core

Alterations to the central propionitrile backbone have been explored to understand the spatial and electronic requirements for optimal receptor interaction. For instance, the introduction of an additional nitrile group at the β-position to create meso- and dl-2,3-bis(4-hydroxyphenyl)succinonitrile has been shown to be well-tolerated and, in some cases, enhances ERβ selectivity. nsf.govresearchgate.net These succinonitrile (B93025) derivatives maintain a high affinity for ERβ, suggesting that the increased polarity and altered stereochemistry of the core can be accommodated within the receptor's binding pocket.

Aromatic Ring Modifications

The phenolic hydroxyl groups on both aromatic rings are crucial for high-affinity binding to the estrogen receptor, mimicking the key interactions of the natural ligand, estradiol. SAR studies have investigated the impact of repositioning these hydroxyl groups and introducing other substituents onto the aromatic rings. nsf.govresearchgate.net

Moving the hydroxyl group from the para to the meta position on one or both rings generally leads to a decrease in binding affinity. The introduction of small alkyl substituents, such as a methyl group, at the ortho position of the β-aromatic ring has been shown to increase both the affinity and selectivity for ERβ. nsf.govresearchgate.net This suggests that the additional steric bulk in this position may favor a conformation that is more complementary to the ERβ ligand-binding domain compared to that of ERα.

Replacement of Nitrile Functionality with Acetylene (B1199291) or Polar Groups

The nitrile group of DPN is a key determinant of its ERβ selectivity, likely due to a combination of its linear geometry and polarity. nsf.govresearchgate.net To investigate the importance of these features, analogs have been synthesized where the nitrile is replaced with other functional groups.

Conversely, replacing the nitrile with more polar groups has also been explored. For example, fluorinated polar analogs have been shown to retain substantial affinity and selectivity for ERβ. nsf.govresearchgate.net These findings underscore the delicate balance between steric and electronic properties required for potent and selective ERβ agonism.

| Modification | Example Analog | Impact on ERβ Affinity/Selectivity |

| Propionitrile Core | meso-2,3-bis(4-hydroxyphenyl)succinonitrile | Maintained or enhanced ERβ selectivity |

| Aromatic Ring | ortho-methyl DPN | Increased ERβ affinity and selectivity |

| Nitrile Replacement | Acetylene analog of DPN | Higher affinity, lower selectivity |

| Nitrile Replacement | Fluorinated polar analog | Maintained substantial affinity and selectivity |

Catalytic Systems in 2,3-bis(4-hydroxyphenyl)propionitrile Synthesis

While the established syntheses of DPN often rely on stoichiometric reagents, the development of catalytic systems, particularly for the key bond-forming and stereocenter-setting steps, is an area of active interest in organic synthesis. The enantioselective synthesis of DPN, for example, relies on a chiral auxiliary to direct stereochemistry. However, the development of a catalytic asymmetric synthesis would offer a more atom-economical and efficient approach.

In the broader context of diarylpropionitrile synthesis, various catalytic systems have been explored. Transition metal catalysis, particularly with palladium and rhodium, has been widely used for carbon-carbon bond formation in related systems. For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of the DPN scaffold.

Furthermore, the field of organocatalysis offers promising avenues for the enantioselective synthesis of DPN and its analogs. Chiral amine or phosphoric acid catalysts, for example, have been successfully employed in the asymmetric synthesis of other chiral nitriles and 1,2-diaryl systems. The application of such catalytic systems to the synthesis of DPN could provide more direct and scalable routes to the enantiomerically pure forms of this important compound. While specific examples of catalytic systems developed exclusively for DPN synthesis are not extensively reported in the primary literature, the principles from related catalytic asymmetric transformations provide a clear roadmap for future research in this area.

Synthesis of Pyrazole (B372694) Derivatives from Related Precursors

While direct synthesis of pyrazole derivatives from 2,3-bis(4-hydroxyphenyl)propionitrile is not extensively documented in readily available literature, the synthesis of pyrazoles from structurally related nitrile-containing precursors is a well-established area of organic chemistry. The presence of the nitrile functional group in 2,3-bis(4-hydroxyphenyl)propionitrile suggests that analogous synthetic strategies could be employed. These methods typically involve the cyclocondensation of a precursor containing a nitrile group with hydrazine (B178648) or its derivatives.

A prominent and analogous reaction is the synthesis of 3,5-diaminopyrazoles from the reaction of malononitrile (B47326) and its substituted derivatives with hydrazine. beilstein-journals.orgnih.gov This reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group, ultimately leading to the formation of the stable aromatic pyrazole ring.

One of the most relevant examples is the synthesis of 3,5-diamino-4-phenylpyrazole from phenylmalononitrile and hydrazine hydrate (B1144303). rsc.org This reaction demonstrates that the presence of an aryl group on the carbon atom adjacent to the nitrile groups does not impede the cyclization reaction. Given that 2,3-bis(4-hydroxyphenyl)propionitrile also possesses aryl (hydroxyphenyl) groups, this precedent is particularly noteworthy. The general mechanism for the reaction of a substituted malononitrile with hydrazine involves the initial formation of a hydrazone intermediate, which then undergoes cyclization and tautomerization to yield the final 3,5-diaminopyrazole derivative.

The reaction conditions for these syntheses can vary, but they often involve heating the nitrile precursor with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). rsc.org In some cases, the reaction proceeds readily at room temperature. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substituents on the starting nitrile compound and the hydrazine derivative. nih.govmdpi.com

For instance, the reaction of various arylhydrazono-propanedinitriles with substituted benzhydrazides in refluxing glacial acetic acid has been shown to produce a library of 4-arylazo-3,5-diaminopyrazole derivatives. connectjournals.com This highlights the adaptability of the nitrile-to-pyrazole synthesis for creating diverse molecular scaffolds.

The following table details the synthesis of various pyrazole derivatives from related nitrile precursors, showcasing the reactants, reaction conditions, and the resulting products.

| Precursor | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phenylmalononitrile | Hydrazine hydrate | Not specified | 3,5-diamino-4-phenylpyrazole | rsc.org |

| Malononitrile | Hydrazine | Not specified | 3,5-diaminopyrazole | beilstein-journals.orgnih.gov |

| 2-[(4-Fluorophenyl)hydrazono]malononitrile | Aryl/heteroarylhydrazines | Refluxing ethanol | 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles | researchgate.net |

| Substituted anilines (to form diazonium salt), Malononitrile | 1. NaNO₂, conc. HCl, 0 °C 2. Hydrazine | Cyclization with hydrazine in ethanol at room temperature or 50 °C | 4-Arylazo-3,5-diamino-1H-pyrazoles | nih.gov |

| 2-(Arylhydrazono) propanedinitriles | Substituted benzhydrazides | Refluxing glacial acetic acid | 4-Arylazo-3,5-diaminopyrazoles | connectjournals.com |

| Benzylmalononitrile | Hydrazines | Not specified | 4-Benzylpyrazole-3,5-diamines | researchgate.net |

Molecular Mechanisms of Action of 2,3 Bis 4 Hydroxyphenyl Propionitrile

Estrogen Receptor Beta (ERβ) Agonism and Selectivity

DPN is a potent agonist for Estrogen Receptor Beta (ERβ), demonstrating a marked selectivity for this receptor subtype. acs.orgacs.orgnih.gov This selectivity is a key feature of its biological activity, distinguishing it from other estrogens that may interact more broadly with both ERα and ERβ. acs.org The agonistic nature of DPN on ERβ means that it binds to and activates the receptor, initiating downstream cellular responses. acs.orgnih.gov

The selectivity of DPN for ERβ is evident in its comparative binding affinities and transcriptional potencies for the two estrogen receptor subtypes. Research has shown that DPN has a 70-fold higher relative binding affinity for ERβ than for ERα. acs.orgacs.orgnih.gov This preferential binding translates to a significant difference in functional activity. In transcriptional assays, DPN demonstrates a 170-fold higher relative potency in activating gene expression through ERβ compared to ERα. acs.orgacs.orgnih.gov While it does act as an agonist on both receptor subtypes, its efficacy is substantially greater for ERβ. acs.orgnih.gov

Below is an interactive data table summarizing the comparative receptor selectivity of 2,3-bis(4-hydroxyphenyl)propionitrile (DPN).

| Parameter | ERα | ERβ | Selectivity Ratio (ERβ/ERα) |

| Relative Binding Affinity | 1 | 70 | 70-fold |

| Relative Transcriptional Potency | 1 | 170 | 170-fold |

This table illustrates the pronounced selectivity of DPN for ERβ over ERα in both binding and functional assays.

The chemical structure of DPN plays a crucial role in its ERβ selectivity, with the nitrile (-C≡N) group being a key determinant. acs.orgnih.gov Studies suggest that the nitrile functionality provides an optimal combination of linear geometry and polarity, which is critical for the compound's preferential interaction with the ERβ ligand-binding pocket. acs.orgnih.gov The replacement of the nitrile group with other functionalities, such as acetylene (B1199291) or other polar groups, has been shown to alter the binding affinity and selectivity, underscoring the importance of the nitrile group in conferring the high ERβ selectivity of DPN. acs.orgnih.gov

Interaction with Estrogen Receptor Alpha (ERα)

While DPN is highly selective for ERβ, it is not entirely devoid of interaction with Estrogen Receptor Alpha (ERα). DPN does act as an agonist on ERα; however, its binding affinity and transcriptional potency are significantly lower for this receptor subtype compared to ERβ. acs.orgacs.orgnih.gov This weaker interaction with ERα is a defining characteristic of DPN's pharmacological profile and is the basis for its utility as an ERβ-selective research tool.

Differential Regulation of Gene Expression by ERβ Activation

Activation of ERβ by DPN leads to the differential regulation of a variety of target genes, influencing cellular processes such as proliferation and apoptosis. sigmaaldrich.comnih.gov

The activation of ERβ by DPN has been shown to have an inhibitory effect on cell proliferation. sigmaaldrich.com This is in contrast to the proliferative effects often associated with ERα activation. By selectively activating ERβ, DPN can engage cellular pathways that lead to a decrease in cell growth and the promotion of programmed cell death, or apoptosis. sigmaaldrich.comnih.gov

A key mechanism through which DPN influences apoptosis is by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of this process. Specifically, treatment with DPN has been observed to decrease the expression of the anti-apoptotic protein Bcl-2. sigmaaldrich.com Concurrently, DPN elevates the expression of the pro-apoptotic protein Bax. sigmaaldrich.com The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis.

The table below summarizes the effect of DPN on the expression of these key apoptosis-regulating proteins.

| Protein | Function | Effect of DPN |

| Bcl-2 | Anti-apoptotic | Decreased Expression |

| Bax | Pro-apoptotic | Increased Expression |

Impact on Vitellogenin Synthesis

2,3-bis(4-hydroxyphenyl)propionitrile (DPN) has been identified as an inducer of vitellogenin (VTG) synthesis. Vitellogenin is an egg yolk precursor protein primarily synthesized in the liver of female oviparous vertebrates under the control of estrogen. Its induction is a well-established biomarker for exposure to estrogenic compounds. Studies utilizing in vitro assays with primary hepatocytes from fish species, such as carp (B13450389) (Cyprinus carpio), have demonstrated that exposure to estrogenic compounds leads to a dose-dependent increase in VTG production. While direct dose-response data for DPN in these specific assays is not extensively detailed in the available literature, its known estrogenic activity through the estrogen receptor (ER) pathway underlies its capability to induce VTG synthesis. The primary advantage of using hepatocyte-based assays is their metabolic competence, allowing for the detection of compounds that may require metabolic activation to exert their estrogenic effects.

Influence on Intracellular Calcium Signaling

2,3-bis(4-hydroxyphenyl)propionitrile has been shown to modulate intracellular calcium signaling, particularly in neuronal tissues. Research on rat hippocampal neurons has revealed that DPN can regulate the expression of glutamate (B1630785) receptor subunits, including GluR1, GluR2, and GluR3. Glutamate, a primary excitatory neurotransmitter, triggers calcium influx through its receptors, which is a critical process in synaptic plasticity and neuronal function.

Excessive or prolonged glutamate exposure can lead to an elevation of intracellular calcium levels, a condition that can initiate neuronal death pathways. The modulation of glutamate receptor expression by DPN suggests an indirect mechanism by which it can influence glutamate-induced calcium influx. While the precise quantitative effects of DPN on the potentiation of glutamate-induced calcium rise are not fully elucidated, its action on glutamate receptor expression points to a significant role in modulating calcium-dependent neuronal processes.

Activation of the Endogenous Oxytocin (B344502) System

A significant molecular mechanism of 2,3-bis(4-hydroxyphenyl)propionitrile involves the activation of the endogenous oxytocin system. DPN is a highly potent and selective agonist for the estrogen receptor β (ERβ). tocris.com ERβ is notably expressed in the oxytocin-synthesizing magnocellular neurons of the hypothalamic paraventricular nucleus (PVN). nih.gov

Studies have demonstrated that activation of ERβ by DPN leads to an increase in oxytocin synthesis. nih.gov The promoter of the oxytocin gene contains a composite hormone response element that allows for the binding of ERβ, which in turn regulates the transcription of the oxytocin gene. nih.gov Treatment of neuronal cells with DPN has been shown to increase oxytocin mRNA levels. nih.gov This ERβ-mediated action on oxytocin expression is believed to be a key pathway through which DPN exerts some of its physiological effects, including the modulation of anxiety-like behaviors and neuroendocrine stress responses. nih.gov The interaction between ERβ and the oxytocin system highlights a crucial pathway for the neuroendocrinological effects of DPN. nih.gov

Effects on Specific Transcription Factors (e.g., SF1, Pou1f1)

Research has identified a direct impact of 2,3-bis(4-hydroxyphenyl)propionitrile on the expression of specific transcription factors, most notably Steroidogenic factor 1 (SF1). SF1 is a critical nuclear receptor involved in the regulation of adrenal and gonadal development, as well as the transcription of steroidogenic genes.

A study investigating the effects of neonatal exposure to DPN in mice found a significant increase in the gene expression of Sf1 in the ovary. nih.gov This upregulation of Sf1 expression is mediated through the activation of ERβ by DPN. nih.gov The increased expression of Sf1 may, in turn, influence the expression of other genes involved in ovarian function, such as those related to follicle development. nih.gov No direct effects of DPN on the transcription factor Pou1f1 have been reported in the reviewed literature.

Below is a data table summarizing the findings on SF1 gene expression following neonatal DPN exposure.

| Treatment Group | Relative mRNA Expression of Sf1 (Mean ± SE) | Fold Change vs. Control |

| Oil-treated (Control) | 1.00 ± 0.12 | - |

| 40 µg DPN-treated | 1.58 ± 0.15 | 1.58 |

| p<0.05 compared to the oil-treated control group. Data adapted from a study on neonatal mouse ovaries. nih.gov |

Potential Ligand-Independent Activation of Estrogen Receptors

The primary mechanism of action for 2,3-bis(4-hydroxyphenyl)propionitrile is as a ligand that binds to and activates estrogen receptors, with a pronounced selectivity for ERβ. tocris.com The existing body of scientific literature does not provide evidence to suggest that DPN activates estrogen receptors through a ligand-independent mechanism. Ligand-independent activation of nuclear receptors typically involves other signaling pathways, such as those initiated by growth factors, leading to the phosphorylation and subsequent activation of the receptor in the absence of its cognate ligand. While this is a recognized mechanism for estrogen receptor activation under certain physiological and pathological conditions, current research indicates that DPN's effects are mediated by its direct binding to the ligand-binding pocket of ERβ.

Pharmacological and Biological Activities of 2,3 Bis 4 Hydroxyphenyl Propionitrile

Role as a Selective Estrogen Receptor Modulator (SERM)

2,3-bis(4-hydroxyphenyl)propionitrile is a non-steroidal compound recognized for its potent and selective agonist activity at the estrogen receptor β (ERβ). nih.govnih.gov Research has demonstrated that DPN exhibits a significantly higher binding affinity and transcriptional potency for ERβ compared to estrogen receptor α (ERα). nih.govacs.org This selectivity is a crucial aspect of its pharmacological profile, as the two estrogen receptor subtypes often mediate different, and sometimes opposing, physiological effects. nih.gov The S-enantiomer of DPN is reported to be the more biologically active form, responsible for its high affinity and selectivity for ERβ. researchgate.net This selective modulation of ERβ activity underlies many of the compound's observed biological effects, from anti-inflammatory actions to neuroprotection. nih.govnih.gov

| Property | Description | References |

| Receptor Selectivity | Potent and selective agonist for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). | nih.govnih.govacs.org |

| Active Enantiomer | The S-enantiomer is the more biologically active form. | researchgate.net |

| Mechanism of Action | Modulates gene expression and cellular signaling pathways through ERβ activation. | nih.govnih.gov |

Anti-inflammatory Properties

DPN has demonstrated significant anti-inflammatory properties, primarily through its activation of ERβ. nih.govnih.gov Studies have shown its ability to attenuate the production of pro-inflammatory mediators in various cell types, particularly in immune cells of the central nervous system. nih.govnih.gov

In the context of neuroinflammation, DPN has a notable impact on microglial cells, the resident immune cells of the brain. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammatory responses in microglia, leading to the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.govnih.gov Research has shown that DPN significantly decreases the LPS-induced expression and release of IL-1β in microglial cultures. nih.govnih.gov This effect is mediated through the activation of ERβ present in these cells. nih.gov In addition to IL-1β, DPN also attenuates the LPS-induced release of other inflammatory molecules, including IL-1α, tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). nih.gov This highlights the potential of DPN to mitigate the inflammatory cascade initiated by bacterial endotoxins in the central nervous system.

| Cell Type | Treatment | Effect of DPN | Key Pro-inflammatory Mediator Affected | References |

| Microglia | Lipopolysaccharide (LPS) | Significantly decreases the production of pro-inflammatory cytokines. | Interleukin-1β (IL-1β) | nih.govnih.gov |

| Macrophages | Lipopolysaccharide (LPS) | Down-regulates the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). | RANTES | nih.gov |

Antioxidant Properties

The antioxidant activity of 2,3-bis(4-hydroxyphenyl)propionitrile contributes to its protective effects, particularly in the nervous system. nih.govnih.gov One of the key mechanisms underlying its antioxidant properties is the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. nih.gov In a mouse model of spinal cord injury, treatment with DPN led to a significant increase in Nrf2 levels, which was associated with a reduction in inflammation and apoptosis. nih.govnih.gov This suggests that DPN can bolster the endogenous antioxidant response, thereby protecting cells from oxidative damage.

Effects on Cell Growth and Proliferation

DPN, through its selective activation of ERβ, has been shown to exert inhibitory effects on the growth and proliferation of various cell types, particularly cancer cells. frontiersin.orgresearchgate.netaacrjournals.org The expression of ERβ in tumors is often associated with a less aggressive phenotype and a better prognosis. aacrjournals.org Studies on breast cancer cell lines have demonstrated that the introduction and activation of ERβ can lead to an inhibition of proliferation. aacrjournals.org The mechanism for this anti-proliferative effect involves the repression of genes that promote cell cycle progression, such as c-myc and cyclin D1, and an increase in the expression of cell cycle inhibitors like p21Cip1 and p27Kip1, ultimately leading to a G2 cell cycle arrest. aacrjournals.org In colon cancer cell lines, DPN has also been found to induce growth inhibition. researchgate.net

| Cell Line | Effect of DPN/ERβ Activation | Mechanism of Action | References |

| MCF-7 (Breast Cancer) | Inhibition of proliferation, prevention of tumor formation. | Repression of c-myc and cyclin D1; increased expression of p21Cip1 and p27Kip1, leading to G2 cell cycle arrest. | aacrjournals.org |

| MC38 (Colon Cancer) | Growth inhibition. | Not fully elucidated, but linked to ERβ activation. | researchgate.net |

| Hodgkin lymphoma cells | Reduction in cell growth. | ERβ-mediated pathways. | frontiersin.org |

Neuroprotective Potential

The neuroprotective properties of 2,3-bis(4-hydroxyphenyl)propionitrile are a significant area of research, with evidence suggesting its potential in mitigating neuronal damage in various models of neurological injury and disease. nih.govnih.govnih.gov These protective effects are attributed to its multifaceted mechanism of action, including its anti-inflammatory, antioxidant, and direct regulatory effects on neuronal signaling pathways. nih.govnih.govnih.gov DPN has been shown to be neuroprotective in models of global ischemia and spinal cord injury. nih.govphysiology.org

| Hippocampal Region | Glutamate (B1630785) Receptor Subunit | Effect of DPN Administration | References |

| CA1 Stratum Radiatum | GluR1 | Increased expression | nih.gov |

| CA1 Stratum Radiatum | GluR2 | Increased expression | nih.gov |

| CA1 Stratum Radiatum | GluR3 | Decreased expression | nih.gov |

Influence on Metabolic Pathways and Cellular Metabolism

The selective estrogen receptor β (ERβ) agonist, 2,3-bis(4-hydroxyphenyl)propionitrile (DPN), has been investigated for its role in cellular metabolism, particularly concerning glucose utilization. The effects appear to be complex and context-dependent, with studies pointing towards both potentially beneficial and detrimental outcomes on glucose homeostasis and energy production pathways.

Activation of ERβ by agonists, including DPN, has been shown to influence glucose metabolism, though the specific outcomes can vary. Some research indicates that ERβ activation can lead to an improvement in glucose tolerance. For instance, studies with the selective ERβ agonist WAY200070 demonstrated improved glucose tolerance and increased glucose-stimulated insulin (B600854) release in male mice. In a model of mild diabetes, this agonist was able to decrease fasting glycemia and improve sensitivity to a glucose challenge. Selective ERβ agonists like DPN have been noted to elicit rapid (within minutes) enhancement of glucose-induced insulin release.

Conversely, other studies suggest a more complicated, and at times, pro-diabetogenic role for ERβ. Research has indicated that ERβ can impair insulin sensitivity and glucose tolerance in mice on a high-fat diet. This may be mediated by a negative interaction with PPARγ, a key regulator of insulin and glucose metabolism. Furthermore, ERβ activation has been shown to compromise mitochondrial oxidative metabolism. This impairment of mitochondrial activity can lead to a greater dependence on glycolysis for energy, a phenomenon observed in certain cancer cells where ERβ activation made them more susceptible to glucose deprivation. In some contexts, ERβ has been found to selectively regulate the expression of certain glycolytic enzymes.

Current scientific literature provides limited to no direct evidence on the effects of 2,3-bis(4-hydroxyphenyl)propionitrile on the modulation of inositol (B14025) phosphate (B84403) and biotin (B1667282) metabolism. One study investigating the rapid effects of estrogens in the rat hippocampus found that the ERα-selective agonist PPT, but not the ERβ-selective agonist DPN, induced an increase in total [³H]-inositol phosphate accumulation. This suggests that the activation of the phospholipase C-inositol phosphate signaling pathway in this brain region may be primarily mediated by ERα, with little to no involvement of ERβ. No specific studies linking DPN or ERβ activation to biotin metabolism were identified in the course of this review.

Reproductive and Developmental Biology Studies

Studies using 2,3-bis(4-hydroxyphenyl)propionitrile have provided significant insights into the role of ERβ in ovarian development and function, particularly during the neonatal period.

Neonatal exposure to DPN has been demonstrated to induce the formation of polyovular follicles (PFs), which are follicles containing more than one oocyte, in the mouse ovary. nih.gov In one study, the incidence of PFs was significantly higher in the ovaries of mice exposed to DPN shortly after birth compared to control mice. nih.govnih.gov This effect is similar to that observed with neonatal treatment of diethylstilbestrol (B1670540) (DES), which is known to induce PFs through ERβ. nih.govnih.gov While DPN treatment did not change the total number of follicles, it significantly increased the percentage of follicles that were polyovular. nih.gov

Table 1: Incidence of Polyovular Follicles (PF) in Mouse Ovaries After Neonatal DPN Exposure

| Treatment Group | Incidence of Polyovular Follicles (%) |

|---|---|

| Control (Oil) | Low (Control Level) |

| DPN (40 µg) | Significantly Increased vs. Control |

Data synthesized from studies on neonatal mouse ovary exposure. nih.gov

The induction of polyovular follicles by DPN is accompanied by significant changes in the expression of genes crucial for ovarian function. nih.gov In mice neonatally exposed to DPN, the ovarian gene expression of Growth differentiation factor 9 (Gdf9), Mullerian-inhibiting substance (Mis, also known as Anti-Müllerian hormone), and Steroidogenic acute regulatory protein (Star) was significantly increased compared to control animals. nih.govnih.gov The expression of Steroidogenic factor 1 (Sf1), a key transcription factor for several genes involved in ovarian function, was also upregulated. nih.govnih.gov It is hypothesized that the upregulation of Sf1 expression by neonatal DPN exposure, acting through ERβ, may subsequently affect the expression of Gdf9, Mis, and Star, ultimately contributing to the increased formation of polyovular follicles. nih.govnih.gov

Table 2: Ovarian Gene Expression Changes Following Neonatal DPN Exposure

| Gene | Expression Change | Putative Role in Ovarian Function |

|---|---|---|

| Gdf9 | Increased | Essential for folliculogenesis and granulosa cell proliferation. nih.govmedchemexpress.com |

| Mis | Increased | Involved in follicle recruitment and regulation. nih.gov |

| Star | Increased | Mediates the rate-limiting step in steroid hormone production. nih.gov |

This table summarizes findings on gene expression alterations in the mouse ovary. nih.govnih.gov

Cardiovascular System Effects

Research indicates that 2,3-bis(4-hydroxyphenyl)propionitrile exerts protective effects on the cardiovascular system, primarily through its activation of ERβ. Studies in animal models of heart failure and ischemia-reperfusion injury have highlighted its potential to improve cardiac function and mitigate tissue damage. nih.gov

In a mouse model of severe heart failure, treatment with DPN significantly improved the ejection fraction. nih.gov This functional improvement was associated with a reduction in cardiac fibrosis and an increase in cardiac angiogenesis (the formation of new blood vessels). nih.gov Furthermore, DPN treatment led to the normalization of hemodynamic parameters, including an increase in the rate-pressure product and left ventricular developed pressure. nih.gov

In the context of ischemia-reperfusion injury, treating ovariectomized female mice with DPN resulted in significantly better functional recovery of the heart compared to untreated controls. This cardioprotective effect was linked to the upregulation of several protective genes, including heat shock protein 70 and cyclooxygenase 2. DPN has also been observed to relax mesenteric arteries in vitro. The collective evidence suggests that the activation of ERβ by DPN can suppress fibrosis, stimulate angiogenesis, and restore hemodynamic function, highlighting its therapeutic potential in cardiovascular diseases. nih.gov

Table 3: Summary of Cardiovascular Effects of DPN in Preclinical Models

| Cardiovascular Parameter | Effect of DPN Treatment | Associated Mechanisms |

|---|---|---|

| Ejection Fraction (in Heart Failure) | Significantly Improved | - |

| Cardiac Fibrosis | Reduced | Suppression of profibrotic gene expression. nih.gov |

| Cardiac Angiogenesis | Increased | - |

| Hemodynamic Parameters | Improved | Increased rate-pressure product and left ventricular developed pressure. nih.gov |

| Post-Ischemia Functional Recovery | Improved | Upregulation of protective genes (e.g., Hsp70, COX-2). |

This table is based on findings from various animal studies investigating the cardiovascular impact of DPN. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,3-bis(4-hydroxyphenyl)propionitrile | DPN |

| Diethylstilbestrol | DES |

| Growth differentiation factor 9 | Gdf9 |

| Mullerian-inhibiting substance | Mis |

| Steroidogenic acute regulatory protein | Star |

| Steroidogenic factor 1 | Sf1 |

| WAY200070 | - |

| Propylpyrazoletriol | PPT |

| Peroxisome proliferator-activated receptor gamma | PPARγ |

Relaxation of Mesenteric Arteries

Research has demonstrated that 2,3-bis(4-hydroxyphenyl)propionitrile (DPN), a selective estrogen receptor-β (ERβ) agonist, can induce acute relaxation in precontracted isolated rat mesenteric arteries. nih.govnih.gov In studies comparing DPN with the ERα agonist PPT (4,4',4"-(4-propyl-[1H]-pyrazole-1,3,5-triyl) tris-phenol) and 17β-estradiol, DPN was found to have a smaller vasodilatory effect than 17β-estradiol at the same concentrations. nih.govnih.gov The relaxation response to DPN occurs rapidly, typically within five minutes of exposure, suggesting a non-genomic mechanism of action. nih.govnih.gov

The vasorelaxant effect of DPN was observed in a concentration-dependent manner over a range of 0.1–30 μM. nih.gov This indicates that the degree of arterial relaxation is proportional to the concentration of the compound. The relative potency for inducing vasodilation was determined to be PPT > 17β-estrogen > DPN. nih.govnih.gov

Table 1: Effect of 2,3-bis(4-hydroxyphenyl)propionitrile (DPN) on Vascular Tone

| Compound | Concentration Range for Relaxation | Relative Potency | Time to Effect |

|---|---|---|---|

| DPN | 0.1–30 μM | Less than 17β-estradiol | < 5 minutes |

| PPT | 0.01–30 μM | Greater than 17β-estradiol | < 5 minutes |

| 17β-estradiol | Similar to DPN | - | < 5 minutes |

Renal and Urogenital System Applications

Prevention of Prostatic Hyperplasia and Inflammation

The activation of estrogen receptor-β by specific agonists has shown beneficial proapoptotic effects in benign prostatic hyperplasia (BPH). pnas.orgbohrium.com Studies have demonstrated that an ERβ agonist can induce apoptosis in both the stromal and epithelial cells of human BPH specimens that have been xenografted into host mice. pnas.org This proapoptotic effect is significant as it targets the cellular overgrowth characteristic of BPH.

The mechanism of action is distinct from androgen deprivation therapies as it is androgen-independent and mediated by tumor necrosis factor-α (TNFα). pnas.orgbohrium.com Research using benign human epithelial BPH-1 and RWPE-1 cell lines, which express ERβ but not ERα, confirmed that the ERβ agonist activates the extrinsic apoptotic pathway via caspase-8. pnas.org Furthermore, the proapoptotic effect was observed in various subpopulations of BPH-1 cells, including those enriched for CD133+, which are implicated as putative stem/progenitor cells in the prostate. pnas.org

Table 2: Effects of ERβ Agonist on Prostatic Tissues and Cells

| Model System | Key Finding | Apoptotic Pathway |

|---|---|---|

| Xenografted Human BPH Specimens | Induces apoptosis in stroma and epithelium | Extrinsic (TNFα mediated) |

| BPH-1 and RWPE-1 Cell Lines | Activates apoptosis | Caspase-8 |

| CD133+ BPH-1 Cells | Induces apoptosis in putative stem/progenitor cells | Not specified |

Endocrine Regulation

Stimulation of Pituitary GH Gene Expression

2,3-bis(4-hydroxyphenyl)propionitrile plays a role in the transcriptional control of the growth hormone (GH) gene in the pituitary. oup.comresearchgate.netnih.govnih.gov Both in vitro and in vivo studies have shown that DPN, as a selective ERβ agonist, can augment GH mRNA expression and secretion. oup.comresearchgate.netnih.gov This effect is mediated through the stimulation of the pituitary transcription factor Pou1f1 and an increase in its binding to the GH promoter. oup.comresearchgate.net

In vitro experiments using somatotroph GH3 and MtT/S cell lines demonstrated that DPN treatment resulted in significantly increased GH mRNA levels. oup.comnih.gov In vivo studies with ovariectomized mice, including a somatotroph-specific ERα knockout model, further confirmed these findings. oup.comresearchgate.netnih.gov In these animal models, DPN stimulated both pituitary GH mRNA expression and serum GH levels. oup.comresearchgate.netnih.gov This indicates that ERβ plays a direct role in regulating the synthesis of GH at a pretranslational level. oup.comresearchgate.netnih.gov

Table 3: Effect of DPN on Growth Hormone (GH) Expression and Secretion

| Model System | Effect on GH mRNA | Effect on Serum GH | Mediating Factor |

|---|---|---|---|

| GH3 and MtT/S Cells (in vitro) | Increased | Increased secretion | Pou1f1 |

| Ovariectomized Mice (in vivo) | Increased | Increased | Pou1f1 |

| sERα-KO Ovariectomized Mice (in vivo) | Increased | Increased | Pou1f1 |

Therapeutic and Biomedical Research Applications of 2,3 Bis 4 Hydroxyphenyl Propionitrile

Research Tool for Estrogen Signaling Pathways

DPN is primarily recognized as a potent and selective agonist for Estrogen Receptor β (ERβ) caymanchem.comkjpp.net. This selectivity is crucial for differentiating the biological functions of ERβ from those of Estrogen Receptor α (ERα). Research has demonstrated that DPN exhibits a significantly higher binding affinity and transcriptional potency for ERβ compared to ERα. Specifically, it has a 70-fold higher relative binding affinity for ERβ and is 170-fold more potent in activating gene transcription through ERβ than ERα acs.orgacs.org. This high degree of selectivity allows researchers to specifically probe the downstream signaling pathways and cellular responses mediated by ERβ activation.

The compound's utility as a research tool is further highlighted by its ability to modulate various cellular processes in an ERβ-dependent manner. For instance, in studies involving hippocampal neurons, DPN has been shown to dynamically regulate intracellular calcium signaling sigmaaldrich.com. Furthermore, it has been observed to influence the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax sigmaaldrich.com. By using DPN, scientists can effectively isolate and study the specific contributions of ERβ signaling in a wide range of biological contexts, from neuroprotection to cancer biology.

| Property | Receptor Selectivity | Reference |

| Binding Affinity | 70-fold higher for ERβ vs ERα | caymanchem.comacs.orgacs.org |

| Transcriptional Potency | 170-fold higher for ERβ vs ERα | caymanchem.comacs.orgacs.org |

| EC50 for ERβ | 0.85 nM | caymanchem.comacs.org |

| EC50 for ERα | 66 nM | caymanchem.comacs.org |

Development of Therapeutic Agents

2,3-bis(4-hydroxyphenyl)propionitrile, also known as Diarylpropionitrile (DPN), is a non-steroidal, selective estrogen receptor-beta (ERβ) agonist. caymanchem.com Its ability to preferentially bind to and activate ERβ has made it a significant compound in the development of therapeutic agents for a variety of conditions. Research has highlighted its potential in neuroprotection, inflammation reduction, and cardioprotection.

Studies have demonstrated that DPN can significantly decrease neuronal cell death by enhancing cell viability. monarchinitiative.org This neuroprotective effect is achieved through the attenuation of reactive oxygen species, downregulation of pro-apoptotic proteins like activated caspase-3 and Bax, and upregulation of the anti-apoptotic protein Bcl-2. monarchinitiative.org Furthermore, DPN has been shown to reduce the expression of pro-inflammatory cytokines, including IL-1β and IL-6, by mitigating the phosphorylation of mitogen-activated protein kinases JNK and p38. monarchinitiative.org

In the context of cardiovascular health, ERβ activation by DPN is believed to confer cardioprotective effects against ischemic injury. Research suggests that DPN, in combination with other compounds, may improve cardiac function after a myocardial infarction. medchemexpress.com

The therapeutic potential of DPN is rooted in its high selectivity for ERβ over ERα. It exhibits a 70-fold higher relative binding affinity for ERβ. sigmaaldrich.com This selectivity is crucial as it allows for the targeted modulation of ERβ-mediated pathways, potentially avoiding the adverse effects associated with the activation of ERα.

Table 1: Investigated Therapeutic Effects of 2,3-bis(4-hydroxyphenyl)propionitrile

| Therapeutic Area | Investigated Effect | Mechanism of Action |

|---|---|---|

| Neuroprotection | Decreased neuronal cell death | Attenuation of reactive oxygen species, regulation of apoptotic proteins (caspase-3, Bax, Bcl-2) monarchinitiative.org |

| Anti-inflammation | Reduced pro-inflammatory cytokines (IL-1β, IL-6) | Attenuation of JNK and p38 phosphorylation monarchinitiative.org |

| Cardioprotection | Improved cardiac function post-myocardial infarction | Activation of ERβ signaling pathways medchemexpress.com |

Pharmaceutical Development (as an intermediate)

Information regarding the use of 2,3-bis(4-hydroxyphenyl)propionitrile as a chemical intermediate in the synthesis of other pharmaceutical compounds is not available in the reviewed scientific literature. Its primary application in pharmaceutical development appears to be as an active pharmacological agent itself, rather than a precursor for other drugs.

Investigation of Antidepressant- and Anxiolytic-like Effects

A significant area of research for 2,3-bis(4-hydroxyphenyl)propionitrile has been its potential as an anxiolytic and antidepressant agent. nih.gov Studies have indicated that the positive effects of estrogen on mood, including its anxiolytic and antidepressant actions, are mediated through its actions at ERβ. nih.govsigmaaldrich.com

DPN exists as a racemic mixture of two enantiomers, R-DPN and S-DPN. Research has demonstrated that the S-enantiomer is the biologically active form responsible for the anxiolytic and antidepressant-like effects. nih.govsigmaaldrich.com In preclinical studies using animal models, treatment with racemic DPN and the S-DPN enantiomer resulted in significantly decreased anxiety-like behaviors in tests such as the open-field test and the elevated plus maze. nih.gov Furthermore, these treatments also led to a reduction in depressive-like behaviors in the forced swim test. nih.gov In contrast, the R-DPN enantiomer did not produce these behavioral effects. nih.gov

The mechanism behind these effects is attributed to the selective activation of ERβ. The anxiolytic effect of DPN was found to be abolished by the co-administration of an ER antagonist, indicating an ERβ-dependent mechanism. sigmaaldrich.com

Table 2: Behavioral Effects of 2,3-bis(4-hydroxyphenyl)propionitrile Enantiomers

| Compound | Anxiety-like Behavior (Open-Field & Elevated Plus Maze) | Depressive-like Behavior (Forced Swim Test) |

|---|---|---|

| Racemic DPN | Decreased nih.gov | Decreased nih.gov |

| S-DPN | Decreased nih.gov | Decreased nih.gov |

| R-DPN | No significant effect nih.gov | No significant effect nih.gov |

Use in Biochemical and Pharmacological Studies

Due to its high selectivity for ERβ, 2,3-bis(4-hydroxyphenyl)propionitrile is widely used as a pharmacological tool to investigate the biological role of this receptor. sigmaaldrich.com Its utility in research stems from its ability to activate ERβ-mediated signaling pathways without significantly engaging ERα.

In biochemical studies, DPN has been employed to understand the differential roles of ER subtypes in cellular processes. For example, it has been used to demonstrate that while an ERα agonist enhances cell proliferation, DPN, as an ERβ agonist, inhibits it. chemsrc.com It has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. chemsrc.com

Pharmacological studies have utilized DPN to explore the physiological functions of ERβ in various tissues. It has been instrumental in studies on intracellular calcium signaling in hippocampal neurons and has been shown to prevent the development of prostatic hyperplasia and inflammation in animal models. chemsrc.com The compound's ability to induce a dose-dependent increase in vitellogenin synthesis has also been noted. chemsrc.com

The S-enantiomer of DPN has been identified as a potent activator of in vitro transcription at an estrogen response element, further solidifying its role as a valuable research tool for studying ERβ-mediated gene expression. nih.gov

Table 3: Applications of 2,3-bis(4-hydroxyphenyl)propionitrile in Research

| Research Area | Application | Key Findings |

|---|---|---|

| Cell Proliferation | Investigation of ERβ's role in cell growth | DPN inhibits cell proliferation chemsrc.com |

| Apoptosis | Study of programmed cell death pathways | DPN decreases Bcl-2 and increases Bax expression chemsrc.com |

| Calcium Signaling | Examination of intracellular signaling | DPN dynamically regulates intracellular calcium in hippocampal neurons chemsrc.com |

| Gene Transcription | Analysis of ERβ-mediated gene expression | S-DPN is a potent activator of transcription at estrogen response elements nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-bis(4-hydroxyphenyl)propionitrile |

| Diarylpropionitrile (DPN) |

| R-DPN |

| S-DPN |

| IL-1β |

| IL-6 |

| Caspase-3 |

| Bax |

| Bcl-2 |

Advanced Research Techniques and Methodologies Utilizing 2,3 Bis 4 Hydroxyphenyl Propionitrile

In Vitro Studies

In vitro models provide a controlled environment to study the direct cellular and molecular effects of 2,3-bis(4-hydroxyphenyl)propionitrile.

Various cell lines have been utilized to explore the diverse activities of DPN, ranging from metabolic regulation in liver cells to neuronal development and cancer biology.

HepG2 Cells: The human hepatocellular carcinoma cell line, HepG2, has been used to investigate the metabolic effects of estrogen receptor agonists. In a multi-omics study, HepG2 cells were treated with 17β-estradiol (E2), the ERα agonist PPT, or the ERβ agonist DPN to explore their impact on energy metabolism. This research confirmed that HepG2 cells predominantly rely on glycolysis for growth. The study used transcriptomic and metabolomic analyses to identify distinct gene expression and metabolite profiles following treatment with each compound, suggesting that estrogen, through its receptors, can alter metabolic pathways to suppress liver cancer cell growth researchgate.net.

Hippocampal Neurons: The role of ERβ in neuronal development and function has been a significant area of research involving DPN. Studies using cultured hippocampal neurons have shown that DPN, the selective ERβ agonist, does not mimic the effects of the ERα agonist PPT in inducing glutamatergic synapse formation nih.gov. This indicates that ERα is the primary mediator of this specific estradiol-induced synaptogenic effect. In contrast, other research on immortalized murine hippocampal cell lines (mHippoE-14 and mHippoE-18) demonstrated that neuroprotective effects of 17β-estradiol against glutamate-induced toxicity were linked to ERα, but not significantly to ERβ when using DPN nih.gov. Furthermore, investigations into Notch signaling in hippocampal neurons revealed that DPN did not affect the expression of neurogenin 3 (Ngn3), a protein that promotes dendritogenesis, suggesting that the regulatory effects of estradiol on this pathway are not mediated by ERβ researchgate.net.

Human Medulloblastoma (MB) Cell Lines: While direct in vitro studies of DPN on human medulloblastoma cell lines such as DAOY and D283 are not extensively detailed in the reviewed literature, research on a mouse model of medulloblastoma provides a strong rationale for their use. A study on Patched1 heterozygous mice, a model for medulloblastoma, demonstrated that DPN significantly inhibits the development of preneoplastic lesions nih.gov. This in vivo finding suggests that ERβ activation has an anti-tumorigenic effect in medulloblastoma. Further in vitro work using human MB cell lines could elucidate the specific cellular mechanisms, such as apoptosis and proliferation, that are directly influenced by DPN. One study did mention treating the human medulloblastoma DAOY cell line with a CaMKK inhibitor to attenuate migration, and noted that the pro-tumorigenic effects of ovariectomy in Ptch1+/- female mice could be reversed by DPN administration, indirectly linking DPN to medulloblastoma cell behavior researchgate.net.

Transcription assays are fundamental in characterizing the receptor-specific activity of compounds like DPN. These assays typically involve cells transfected with a reporter gene linked to an estrogen response element (ERE). The binding of an agonist-receptor complex to the ERE drives the expression of the reporter gene, which can be quantified.

Multiple studies have consistently demonstrated the high ERβ selectivity of DPN using transcription assays. DPN exhibits a 70-fold higher relative binding affinity and a 170-fold higher relative potency in transcription assays with ERβ compared to ERα acs.orgacs.orgnih.govillinois.edu. In human endometrial cancer (HEC-1) cells, DPN was identified as a full ERβ agonist with a 78-fold ERβ potency selectivity (EC50 of 0.85 nM for ERβ versus 66 nM for ERα) acs.org. These assays have been crucial in establishing DPN as a reliable tool for studying ERβ-mediated gene transcription.

| Parameter | ERα | ERβ | Selectivity (β/α) | Reference |

|---|---|---|---|---|

| Relative Binding Affinity | - | - | 70-fold | acs.orgacs.orgnih.govillinois.edu |

| Relative Potency (Transcription Assay) | - | - | 170-fold | acs.orgacs.orgnih.govillinois.edu |

| EC50 (nM) in HEC-1 cells | 66 | 0.85 | 78-fold | acs.org |

In Vivo Animal Models

In vivo studies are essential for understanding the physiological and organism-level effects of 2,3-bis(4-hydroxyphenyl)propionitrile in a complex biological system.

A variety of mouse strains and genetically modified models have been employed to investigate the in vivo functions of ERβ using DPN.

C57BL/6J: Studies using C57BL/6J mice have focused on the role of ERβ in ovarian function. Neonatal exposure to DPN was found to induce polyovular follicles (PFs), which contain more than one oocyte. This was accompanied by significant increases in the gene expression of Growth differentiation factor 9 (Gdf9), Mullerian-inhibiting substance (Mis), Steroidogenic factor 1 (Sf1), and Steroidogenic acute regulatory protein (Star) in the ovary nih.govnih.gov. These findings suggest that ERβ activation during the neonatal period can have lasting effects on ovarian development and gene regulation.

Patched1 Heterozygous: This mouse model is used to study medulloblastoma. Research has shown that treatment with DPN significantly inhibits the development of preneoplastic medulloblastoma lesions in ovariectomized Patched1 heterozygous mice. The mechanism for this inhibition was attributed to the activation of anti-proliferative and pro-apoptotic pathways nih.gov. This study highlights the potential protective role of ERβ signaling in the context of this specific cancer.

Other Models (WT, ARKO, LuRKO): While detailed research papers on the use of DPN in androgen receptor knockout (ARKO) and uterine-specific ERα knockout (LuRKO) mice were not prominently found in the search results, a product description for DPN mentions its use in these models. It notes that DPN protects wild-type (WT) and ARKO mice and prevents prostatic hyperplasia and inflammation in testosterone-treated LuRKO mice. These statements suggest that DPN has been used to investigate the interplay between estrogen and androgen signaling pathways in these genetically modified animals.

| Mouse Model | Research Focus | Key Findings with DPN | Reference |

|---|---|---|---|

| C57BL/6J | Ovarian Development | Induces polyovular follicles; increases expression of Gdf9, Mis, Sf1, and Star. | nih.govnih.gov |

| Patched1 Heterozygous | Medulloblastoma | Inhibits development of preneoplastic lesions via anti-proliferative and pro-apoptotic pathways. | nih.gov |

| WT, ARKO, LuRKO | Estrogen/Androgen Signaling | Reported to be protective and prevent prostatic hyperplasia (further detailed studies needed). |

Sprague Dawley: The Sprague Dawley rat model has been utilized to study the behavioral effects of ERβ activation. In one study, ovariectomized young adult female Sprague Dawley rats were treated with racemic DPN and its S-enantiomer. The results showed that S-DPN, the biologically active form, significantly decreased anxiety-like behaviors in the open-field and elevated plus maze tests, and reduced depressive-like behaviors in the forced swim test. This suggests that the anxiolytic and antidepressant-like effects of estrogen are mediated through ERβ.

Molecular and Cellular Biology Techniques

A wide array of molecular and cellular biology techniques are employed in research involving 2,3-bis(4-hydroxyphenyl)propionitrile to dissect its mechanisms of action.

Histological Analysis: This technique is used to examine the microscopic anatomy of tissues. In studies with C57BL/6J mice, histological analysis of the ovaries was performed to identify and quantify the incidence of polyovular follicles after neonatal DPN exposure nih.govnih.gov.

Real-time Reverse Transcription-Polymerase Chain Reaction (Real-time RT-PCR): This is a sensitive method for quantifying gene expression. It was used to measure the mRNA levels of genes such as Gdf9, Mis, Sf1, and Star in the ovaries of DPN-treated mice, demonstrating the impact of ERβ activation on the ovarian transcriptome nih.govnih.gov.

Immunohistochemistry and Immunocytochemistry: These techniques use antibodies to detect the presence and location of specific proteins in tissues and cells, respectively. In studies of hippocampal neurons, immunocytochemistry with confocal microscopy was used to visualize synaptic proteins and estrogen receptors along dendrites, revealing how different estrogen receptor subtypes influence synapse formation nih.gov.

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It could be used, for example, to confirm the changes in protein expression (e.g., pro- and anti-apoptotic proteins) in medulloblastoma cells following DPN treatment.

Cell Viability and Proliferation Assays (e.g., MTT Assay): These assays are used to assess the effects of compounds on cell survival and growth. Such assays would be critical in determining the direct anti-proliferative effects of DPN on cancer cell lines like HepG2 or human medulloblastoma cells.

Flow Cytometry: This technique can be used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of DPN research, it could be used to quantify apoptosis in cancer cells by staining with markers like Annexin V and propidium iodide.

Real-time Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Real-time RT-PCR, also known as quantitative RT-PCR (qRT-PCR), is a sensitive technique used to measure the quantity of specific messenger RNA (mRNA) transcripts. This methodology is pivotal in understanding how 2,3-bis(4-hydroxyphenyl)propionitrile modulates gene expression at the transcriptional level.

In studies investigating the effects of DPN on melanogenesis, RT-PCR has been utilized to quantify the mRNA levels of key enzymes involved in melanin synthesis. Research conducted on B16F10 melanoma cells demonstrated that treatment with DPN resulted in the downregulation of the transcriptional expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) genes. mdpi.com This indicates that DPN's inhibitory effect on melanin production is mediated, at least in part, by suppressing the transcription of these essential melanogenic genes. mdpi.com The precision of RT-PCR allows for the quantification of these changes, providing robust data on the gene regulatory functions of DPN.

Histological Analysis

Histological analysis involves the microscopic examination of tissue structure and is fundamental to understanding the effects of compounds like 2,3-bis(4-hydroxyphenyl)propionitrile in the context of whole tissues. Immunohistochemistry (IHC), a common histological technique, uses antibodies to detect the presence and location of specific proteins in tissue sections.

This technique has been employed to assess the expression of estrogen receptors in various tissues in response to or in the context of DPN's action. For instance, immunohistochemical analysis was used to detect the nuclear-cytoplasmic expression of ERβ in both human normal and neoplastic colon tissues, as well as in the murine MC38 colon cancer cell line. iiab.me Such analyses are crucial for confirming the presence of the target receptor for DPN in a given experimental model, thereby validating the model for studying ERβ-specific effects. Histological staining provides critical spatial information about protein expression that complements quantitative data from other techniques like Western blotting or RT-PCR.

Western Blotting for Protein Expression

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method is instrumental in confirming whether the changes in gene expression observed with techniques like RT-PCR translate to changes at the protein level following treatment with 2,3-bis(4-hydroxyphenyl)propionitrile.

Research on DPN's role in melanogenesis has employed Western blotting to measure the protein levels of melanogenic enzymes. Immunoblotting analysis showed that DPN treatment of α-MSH-stimulated B16F10 cells led to a down-regulation in the expression of microphthalmia-associated transcription factor (MITF), a key transcription factor in melanogenesis, as well as its downstream targets including tyrosinase, TRP-1, and TRP-2. mdpi.com

Furthermore, Western blotting has been used to investigate DPN's influence on apoptotic pathways. Studies have shown that DPN can modulate the expression of proteins in the Bcl-2 family. Specifically, DPN treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while elevating the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

| Protein | Cell Line/Model | Effect of DPN Treatment | Associated Pathway |

|---|---|---|---|

| Tyrosinase | B16F10 Melanoma Cells | Down-regulation | Melanogenesis |

| TRP-1 | B16F10 Melanoma Cells | Down-regulation | Melanogenesis |

| TRP-2 | B16F10 Melanoma Cells | Down-regulation | Melanogenesis |

| MITF | B16F10 Melanoma Cells | Down-regulation | Melanogenesis Regulation |

| Bax | Cultured Cortical Neurons | Up-regulation / Reduction of Aβ-stimulated expression | Apoptosis |

| Bcl-2 | Not Specified | Down-regulation | Apoptosis |

DNA Synthesis and Cell Proliferation Assays

DPN has been shown to exert inhibitory effects on the growth of certain cancer cell lines. In a study using the murine MC38 colon cancer line, DPN induced significant growth inhibition. iiab.me The effect was notably concentration-dependent, with inhibition observed at both very high (10⁻⁴M) and very low concentrations (10⁻¹¹M and 10⁻¹²M). iiab.me Similarly, in studies on medulloblastoma, DPN was found to inhibit tumor development through anti-proliferative pathways. nih.govnih.gov These findings highlight the role of ERβ activation by DPN in controlling cell proliferation.

| Cell Line | DPN Concentration | Observed Effect | Reference |

|---|---|---|---|

| MC38 Colon Cancer | 10⁻⁴ M | Growth inhibition (50-94% of control) | iiab.me |

| MC38 Colon Cancer | 10⁻¹¹ M | Growth inhibition (50-94% of control) | iiab.me |

| MC38 Colon Cancer | 10⁻¹² M | Growth inhibition (50-94% of control) | iiab.me |

| Medulloblastoma (in vivo) | Not Specified | Inhibition of preneoplastic lesion development | nih.govnih.gov |

Omics Approaches

Omics technologies provide a global, high-throughput perspective on the molecular changes induced by compounds like 2,3-bis(4-hydroxyphenyl)propionitrile. These approaches allow for the simultaneous analysis of thousands of genes (transcriptomics) or metabolites (metabolomics), offering a comprehensive view of the biological response.

Transcriptomic Analysis

Transcriptomics, often performed using techniques like microarray analysis or RNA-sequencing (RNA-Seq), involves the study of the complete set of RNA transcripts produced by an organism or cell population. This approach has been used to map the genome-wide effects of DPN and understand the broader gene networks regulated by ERβ activation.

A significant transcriptomic study explored the long-term effects of DPN treatment on the hippocampal transcriptome in ovariectomized, middle-aged rats. wikipedia.org The analysis identified 497 genes that were significantly regulated, with 370 of those being activated. wikipedia.org Pathway analysis of these regulated genes revealed an impact on crucial neuronal processes, including glutamatergic and cholinergic synapses, RNA transport, and thyroid hormone signaling. wikipedia.org This research demonstrates the profound and widespread influence of ERβ activation by DPN on gene expression related to neurogenesis, neuromodulation, and neuroprotection in the brain. wikipedia.org

Another study used microarrays to compare the gene expression patterns induced by different classes of ERβ-selective compounds, including DPN, in U2OS cells stably expressing ERβ. nih.gov The results showed that while most genes regulated by ERβ-selective agonists were similar, DPN did regulate a unique subset of 31 genes not affected by the non-selective agonist estradiol (E2). nih.gov This highlights that DPN does not entirely mimic the action of E2 at ERβ, suggesting it may elicit distinct biological effects. nih.gov

Metabolomic Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach provides a functional readout of the physiological state of a cell or tissue. The application of metabolomics in DPN research has focused on understanding its impact on neurochemical profiles.

One study investigated the effect of sub-chronic DPN treatment on monoamines and their metabolites in various brain regions critical for learning and memory in ovariectomized mice. Using high-performance liquid chromatography (HPLC), researchers found that DPN significantly altered the levels of several key neurotransmitters and their breakdown products. These findings suggest that the cognitive-enhancing effects of DPN may be mediated, in part, through the modulation of these neurochemical systems.

| Brain Region | Metabolite | Effect of DPN Treatment | Fold/Percent Change |

|---|---|---|---|

| Prefrontal Cortex (PFC) | Dopamine (DA) | Significant Increase | ~35% |

| Prefrontal Cortex (PFC) | Homovanillic acid (HVA) | Significant Increase | ~100% |

| Prefrontal Cortex (PFC) | 5-hydroxyindole acetic acid (5-HIAA) | Modest Increase | ~20% |

| Hippocampus (CA1) | Norepinephrine (NE) | Significant Increase | ~35% |

| Hippocampus (CA3) | 5-hydroxyindole acetic acid (5-HIAA) | Modest Increase | ~20% |

| Dentate Gyrus | Homovanillic acid (HVA) | Significant Decline | ~50% |

Integrated Multi-Omics Analysis

Integrated multi-omics analysis represents a powerful, systems-biology approach to understanding the complex cellular and molecular responses to chemical compounds like 2,3-bis(4-hydroxyphenyl)propionitrile (DPN). This methodology combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of biological activity. By analyzing the entire cascade from genes to metabolic products, researchers can uncover novel pathways, identify biomarkers, and better understand the system-wide effects of DPN that might be missed by single-data-stream approaches.